molecular formula C10H10BrCl2NO B8182168 (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine

(S)-3-(4-bromo-2,6-dichlorophenyl)morpholine

Cat. No.: B8182168
M. Wt: 311.00 g/mol
InChI Key: NQQSXQSTXLDUTL-SECBINFHSA-N
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Description

(S)-3-(4-bromo-2,6-dichlorophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 4-bromo-2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,6-dichloroaniline and morpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-bromo-2,6-dichloroaniline is reacted with morpholine in the presence of a base and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at an elevated temperature until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent recycling, and efficient mixing.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of dehalogenated or partially reduced products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-3-(4-bromo-2,6-dichlorophenyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 4-bromo-2,6-dichloroaniline
  • 4-bromo-2,6-dichlorophenol
  • 4-bromo-2,6-dichlorobenzene

Comparison: (S)-3-(4-bromo-2,6-dichlorophenyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced solubility, stability, and specific interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

(S)-3-(4-bromo-2,6-dichlorophenyl)morpholine is a compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrCl2NC_{10}H_{10}BrCl_{2}N, indicating the presence of bromine and chlorine substituents that significantly influence its chemical behavior and biological interactions. The compound features a morpholine ring linked to a 4-bromo-2,6-dichlorophenyl moiety, which enhances its potential as a pharmacological agent.

Research indicates that compounds with similar structures can act as inhibitors of various enzymes, particularly tyrosine kinases, which are crucial in cancer progression. The halogen atoms in the structure often enhance binding affinity to biological targets, making such compounds promising candidates for cancer therapy .

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, related morpholine derivatives have demonstrated effectiveness against specific cancer cell lines, highlighting their therapeutic potential.
    • A comparative analysis with other known anticancer agents revealed that this compound could inhibit cell proliferation effectively.
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on CYP3A4, an enzyme involved in drug metabolism. Molecular dynamics simulations indicated strong binding affinities with average interaction energies around –97 kcal/mol, suggesting potential as a substrate-mimicking inhibitor .
  • Neuroactive Properties :
    • Morpholine derivatives are known for their neuroactive properties. Research into the brain penetration capabilities of similar compounds indicates that modifications in the structure can significantly enhance their ability to cross the blood-brain barrier (BBB), which is crucial for treating central nervous system disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity against cancer cell lines
Enzyme InhibitionStrong inhibition of CYP3A4
NeuroactivityPotential for brain penetration

Table 2: Binding Affinities to CYP3A4

CompoundBinding Energy (kcal/mol)Interaction Type
This compound–97Substrate-mimicking inhibitor
Known CYP3A4 inhibitorsRange: –4.09 to –9.96Competitive inhibitors

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on various morpholine derivatives demonstrated that this compound exhibited IC50 values comparable to leading anticancer drugs when tested against multiple cancer cell lines including HCT-116 and SK-BR-3 .
  • CYP3A4 Inhibition Study :
    In a detailed molecular dynamics simulation study, it was found that the compound binds effectively to CYP3A4, potentially reducing the metabolism of chemotherapeutic agents and enhancing their efficacy in cancer treatment .

Properties

IUPAC Name

(3S)-3-(4-bromo-2,6-dichlorophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl2NO/c11-6-3-7(12)10(8(13)4-6)9-5-15-2-1-14-9/h3-4,9,14H,1-2,5H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQSXQSTXLDUTL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=C(C=C(C=C2Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C2=C(C=C(C=C2Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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